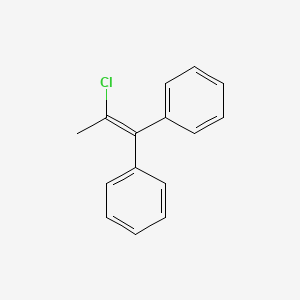![molecular formula C12F26O B14752868 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane CAS No. 424-20-4](/img/structure/B14752868.png)
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane is a highly fluorinated organic compound. It is known for its unique chemical properties, particularly its high thermal stability and resistance to chemical reactions. This compound is part of the perfluoroalkyl group, which is characterized by the presence of multiple fluorine atoms attached to a carbon chain. The extensive fluorination imparts unique properties such as low surface energy, high dielectric strength, and chemical inertness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate perfluorinated starting materials. These materials are often derived from perfluoroalkyl iodides or perfluoroalkyl sulfonyl fluorides.
Reaction Conditions: The reaction conditions usually involve the use of strong bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) to facilitate the substitution reactions. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Reaction Steps: The key steps in the synthesis include nucleophilic substitution reactions where the perfluorinated alkyl groups are introduced onto the hexane backbone. The reactions are often carried out at elevated temperatures to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. The industrial process also includes purification steps such as distillation and recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane primarily undergoes the following types of reactions:
Substitution Reactions: Due to the presence of multiple fluorine atoms, the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include strong bases like KOH or NaOH.
Oxidation and Reduction: The compound is highly resistant to oxidation and reduction due to the strong C-F bonds. under extreme conditions, it can undergo partial oxidation or reduction.
Hydrolysis: The compound is resistant to hydrolysis under normal conditions but can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Strong bases such as KOH or NaOH, elevated temperatures, and inert atmosphere.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under extreme conditions.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) under extreme conditions.
Major Products Formed
The major products formed from these reactions are typically other perfluorinated compounds with varying chain lengths and functional groups. The high stability of the C-F bonds often leads to the formation of stable intermediates and products.
Applications De Recherche Scientifique
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane has several scientific research applications:
Chemistry: Used as a solvent and reagent in various chemical reactions due to its inertness and stability.
Biology: Employed in the study of biological membranes and proteins due to its ability to mimic lipid environments.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of high-performance materials such as fluoropolymers and coatings due to its unique properties.
Mécanisme D'action
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane is primarily based on its chemical inertness and stability. The extensive fluorination creates a highly stable compound that resists chemical reactions. The compound interacts with other molecules primarily through van der Waals forces and hydrophobic interactions. Its molecular targets and pathways are often related to its ability to disrupt lipid membranes and interact with hydrophobic regions of proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane: Similar in structure but lacks the ether linkage.
Perfluorohexane: A fully fluorinated hexane without the additional functional groups.
Perfluorooctane: A longer chain perfluorinated compound with similar properties.
Uniqueness
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane is unique due to its ether linkage, which imparts additional stability and alters its physical properties. This makes it particularly useful in applications requiring high thermal stability and chemical resistance.
Propriétés
Numéro CAS |
424-20-4 |
|---|---|
Formule moléculaire |
C12F26O |
Poids moléculaire |
654.09 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)hexane |
InChI |
InChI=1S/C12F26O/c13-1(14,5(21,22)9(29,30)31)3(17,18)7(25,26)11(35,36)39-12(37,38)8(27,28)4(19,20)2(15,16)6(23,24)10(32,33)34 |
Clé InChI |
SZSAPIBCGOJGHD-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(OC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


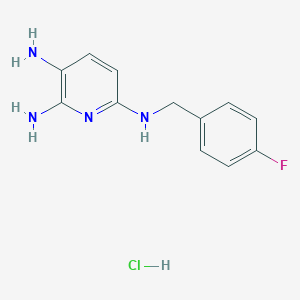
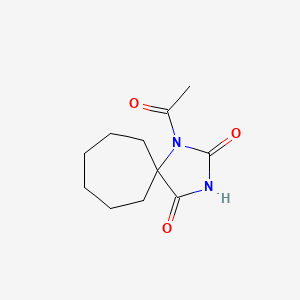
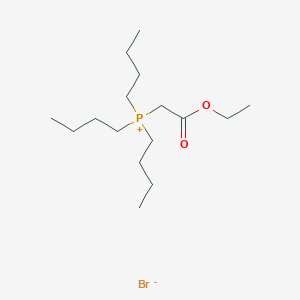

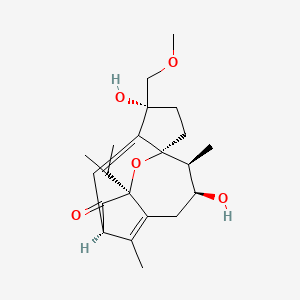
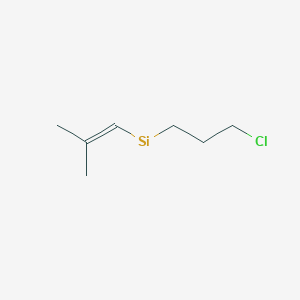
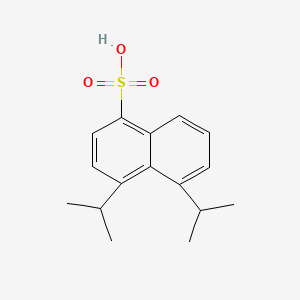
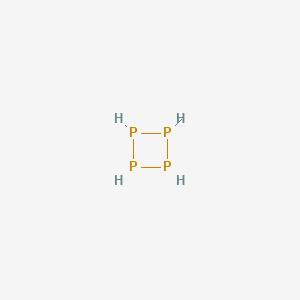
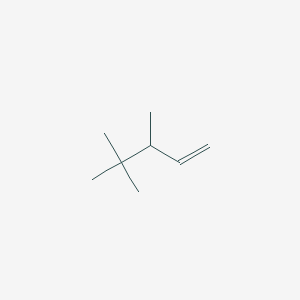
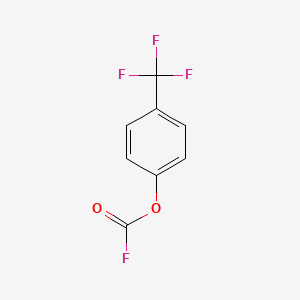
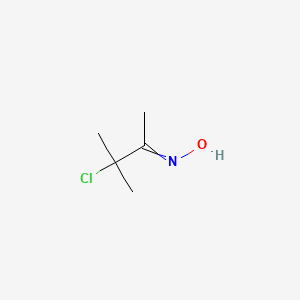
![[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide](/img/structure/B14752855.png)
![N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide](/img/structure/B14752857.png)
